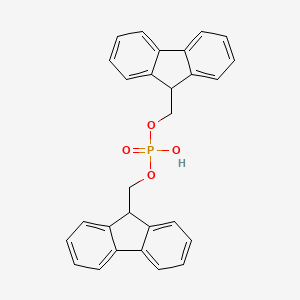
1-(3-Chlorophenyl)-2-methyl-2-propenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-methyl-2-propenone is an organic compound characterized by the presence of a chlorophenyl group attached to a propenone moiety
準備方法
The synthesis of 1-(3-Chlorophenyl)-2-methyl-2-propenone typically involves the reaction of 3-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired propenone derivative. Industrial production methods may involve optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
1-(3-Chlorophenyl)-2-methyl-2-propenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the propenone to alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The double bond in the propenone moiety can participate in addition reactions with reagents like hydrogen halides or halogens, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions include various substituted phenylpropenones, alcohols, and halogenated compounds.
科学的研究の応用
1-(3-Chlorophenyl)-2-methyl-2-propenone has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving carbonyl compounds.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-methyl-2-propenone involves its interaction with various molecular targets and pathways. The compound’s electrophilic carbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. These interactions can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The specific pathways involved may include inhibition of key enzymes, interference with signal transduction, and induction of oxidative stress.
類似化合物との比較
1-(3-Chlorophenyl)-2-methyl-2-propenone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methyl-2-propenone: Similar structure but with the chlorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)-2-methyl-2-propenone: Bromine substitution instead of chlorine, potentially leading to variations in chemical properties and applications.
1-(3-Fluorophenyl)-2-methyl-2-propenone: Fluorine substitution, which can influence the compound’s stability and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 |
InChIキー |
IMCGVODXCDQYRE-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


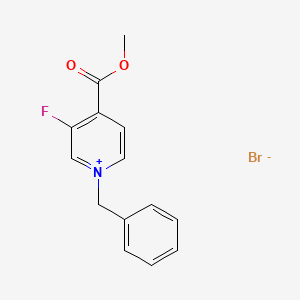
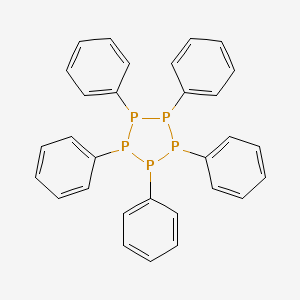


![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)

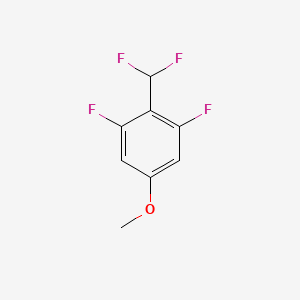
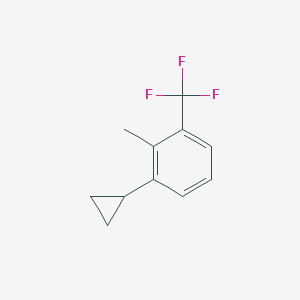
![2-[N2-(6-Aminocaproyl)-N6-(6-biotinamidocaproyl)-L-lysinylamido] Ethyl Methanethiosulfonate Trifluoroacetic Acid Salt](/img/structure/B13708025.png)
![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)

